(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They are synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and various other synthetic pathways .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are typically analyzed using techniques like IR, 1H, 13C NMR, and mass spectrometry .
Scientific Research Applications
Anti-Mycobacterial Activity
One significant application involves the design, synthesis, and biological evaluation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. These compounds have demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing low cytotoxicity and promising therapeutic indices (Pancholia et al., 2016).
Catalyst- and Solvent-Free Synthesis
Another study highlighted the efficient, catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement, showcasing an innovative approach to the chemical synthesis of these molecules, which could have broad implications in pharmaceutical manufacturing (Moreno-Fuquen et al., 2019).
Enzyme Inhibitory Activity
A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives was synthesized and shown to exhibit good enzyme inhibitory activity, with potential implications for the development of new therapeutic agents (Hussain et al., 2017).
Apoptosis Inducing and Tubulin Polymerization Inhibition
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis and inhibit tubulin polymerization, suggesting their potential use as anticancer agents (Manasa et al., 2020).
Antimicrobial Activity
Novel pyridine derivatives, including structures related to the compound , have been synthesized and screened for antimicrobial activity, displaying variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c1-26(22,23)14-6-2-4-12-15(14)18-17(25-12)20-9-7-19(8-10-20)16(21)13-5-3-11-24-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEBOABYOIJWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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